(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol
Description
The compound (4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol is a pyrazolo[1,5-a]pyrazine derivative characterized by a fused bicyclic core. Key structural features include:
- 4-Fluorophenyl substituent at position 2, contributing to aromatic interactions and metabolic stability.
- Hydroxymethyl group at position 3, offering polarity and a site for further functionalization .
This compound’s structural framework aligns with pharmacologically active pyrazolo-fused heterocycles, which are explored for applications in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
Molecular Formula |
C17H19FN4O |
|---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
[4-(diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl]methanol |
InChI |
InChI=1S/C17H19FN4O/c1-3-21(4-2)17-16-14(11-23)15(20-22(16)10-9-19-17)12-5-7-13(18)8-6-12/h5-10,23H,3-4,11H2,1-2H3 |
InChI Key |
QEJZNHNKSYNRBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=CN2C1=C(C(=N2)C3=CC=C(C=C3)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-fluoroaniline with diethylamine to form the diethylamino-4-fluoroaniline intermediate. This intermediate is then subjected to cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and palladium-catalyzed reactions have been explored to improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related pyrazolo-fused compounds and their distinguishing attributes:
Key Structural and Functional Differences
Core Heterocycle: The target compound’s pyrazolo[1,5-a]pyrazine core differs from the more common pyrazolo[1,5-a]pyrimidine seen in analogues (e.g., ).
Substituent Effects: Diethylamino Group: Unique to the target compound, this group may enhance solubility and basicity compared to analogues with non-polar substituents (e.g., methyl or trifluoromethyl in ). Hydroxymethyl vs. Fluorophenyl Positioning: The 4-fluorophenyl group at position 2 is conserved across multiple analogues (e.g., ), suggesting its role in π-π stacking or metabolic stability.
The target’s hydroxymethyl group may strike a balance. Metabolic Stability: Fluorine and trifluoromethyl groups in analogues are known to resist oxidative metabolism, whereas the target’s diethylamino group could undergo N-dealkylation.
Research Findings and Trends
Structure-Activity Relationship (SAR) Insights
- Hydroxymethyl Group : This moiety’s presence in the target compound contrasts with the acetic acid in and trifluoromethyl in , suggesting tunability for solubility versus potency.
- Diethylamino vs. Trifluoromethyl: While diethylamino may enhance solubility, trifluoromethyl groups (e.g., ) improve binding affinity in hydrophobic pockets, as seen in kinase inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
